molecular formula C11H17N B3019491 3-(2,4-Dimethylphenyl)propan-1-amine CAS No. 377083-88-0

3-(2,4-Dimethylphenyl)propan-1-amine

Cat. No. B3019491
CAS RN: 377083-88-0
M. Wt: 163.264
InChI Key: VSZZXNDMAVSNDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the Bischler-Napieralski ring closure was used to synthesize 1-aralkyl-dihydro-2-benzazepines from N-acylated 3-(3,4-dimethoxyphenyl)-propylamine . Additionally, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine involved the interaction of 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in isopropanol medium . These methods could potentially be adapted for the synthesis of "3-(2,4-Dimethylphenyl)propan-1-amine."

Molecular Structure Analysis

Spectroscopic techniques such as NMR and X-ray crystallography are commonly used to characterize the molecular structure of compounds. For example, the molecular geometry of 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine was determined using X-ray crystallography and compared with optimized geometries from DFT calculations . Similar techniques could be employed to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For instance, the photoreaction of 2,5-Dimethylphenacyl (DMP) carbamates released free amines upon irradiation . The substitution of a 2,4-dimethyl-phenoxy fragment by several amines was demonstrated in another study . These reactions provide a basis for understanding the chemical behavior of "this compound" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their molecular structure and the functional groups they contain. For example, the photoreactivity of DMP carbamates suggests that similar compounds could be sensitive to light . The crystal packing and hydrogen bonding patterns observed in the crystal structures of related compounds can also provide insights into the physical properties such as solubility and melting point .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

3-(2,4-dimethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZZXNDMAVSNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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